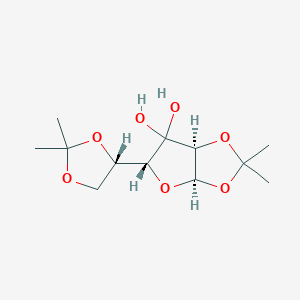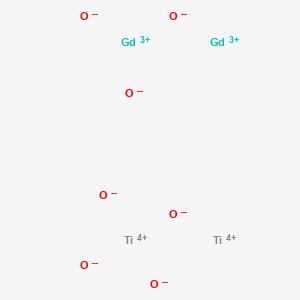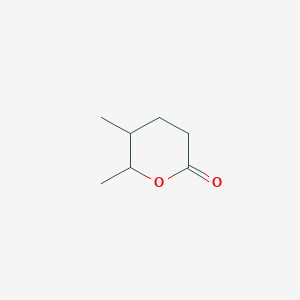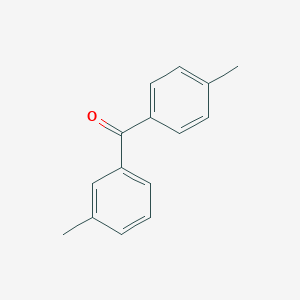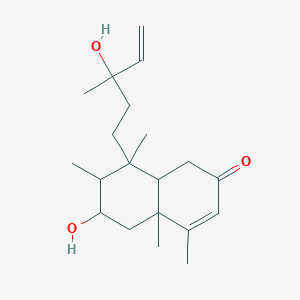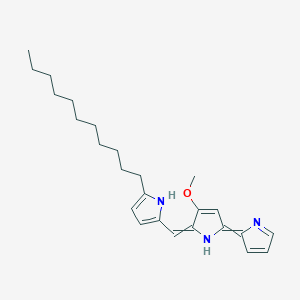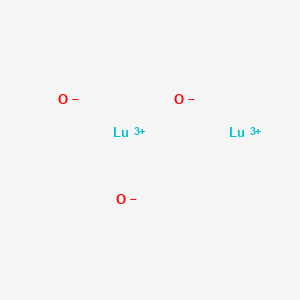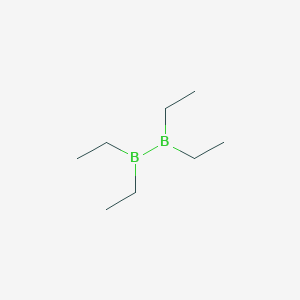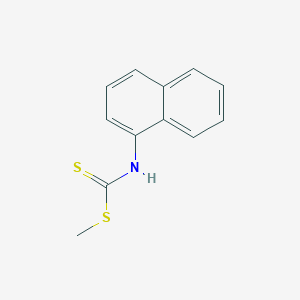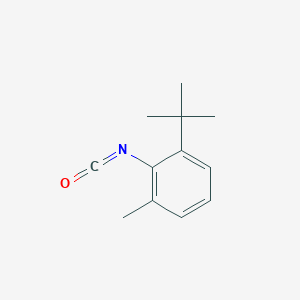
2-tert-Butyl-6-methylphenyl isocyanate
Descripción general
Descripción
2-tert-Butyl-6-methylphenyl isocyanate is a compound that has garnered interest in the field of organic chemistry due to its unique chemical properties and potential applications. Its molecular structure includes isocyanate (-N=C=O) functional groups attached to an aromatic ring, which is further modified by tert-butyl and methyl substituents.
Synthesis Analysis
The synthesis of related compounds, such as (2,4,6-Tri-tert-butylphenyl)isocyanide, involves a thermal rearrangement process that offers a high-yield access to derivatives like 2,4,6-tri-tert-butylbenzonitrile and -benzoic acid, demonstrating the synthetic versatility of isocyanate compounds (Pakusch & Rüchardt, 1989).
Molecular Structure Analysis
The geometric structure of tert-butyl isocyanate, a related compound, was determined by gas electron diffraction, revealing a non-rigid model with a large-amplitude torsional motion, suggesting similar dynamic properties may be present in 2-tert-Butyl-6-methylphenyl isocyanate (Knölker, Braxmeier, & Oberhammer, 1997).
Chemical Reactions and Properties
- Chemical Reactions : tert-Butyl isocyanate participates in reactions forming ketenimines when trapped by alkyl 2-arylamino-2-oxo-acetates and dialkyl acetylenedicarboxylates, indicating the reactivity of the tert-butyl isocyanate group towards nucleophiles (Yavari, Nasiri, & Djahaniani, 2004).
- Properties : The study on tert-butyl isocyanate highlights its reactivity and the influence of substituents on its chemical behavior, which is crucial for understanding the properties of 2-tert-Butyl-6-methylphenyl isocyanate.
Aplicaciones Científicas De Investigación
- Chemistry and Material Science
- Application : 2-tert-Butyl-6-methylphenyl isocyanate is used in the preparation of isocyanate-treated graphite oxides (iGOs) .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The iGOs can be exfoliated in polar aprotic solvents to obtain graphene oxide nanoplatelets .
-
Coordination Chemistry
- Application : Isocyanides, such as 2-tert-Butyl-6-methylphenyl isocyanate, can serve as ligands in coordination chemistry, especially with metals in the 0, +1, and +2 oxidation states .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : Tert-Butyl isocyanide has been shown to stabilize metals in unusual oxidation states, such as Pd (I) .
-
Organic Synthesis
- Application : 2-tert-Butyl-6-methylphenyl isocyanate might be used in the preparation of certain organophosphorus compounds .
- Method : A solution of butyllithium in hexane was added to a solution of 2,4,6-di-tert-butyl-6-methylphenylphosphine in THF at 0°C .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Mass Spectrometry
-
Material Science
- Application : 2-tert-Butyl-6-methylphenyl isocyanate can be used to modify metal-organic frameworks, postsynthetically, to obtain microporous urea-functionalized frameworks .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Thermal decomposition of 2-tert-Butyl-6-methylphenyl isocyanate can lead to the release of irritating gases and vapors . The product can cause burns of eyes, skin, and mucous membranes . It is flammable, and its containers may explode when heated . Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
Propiedades
IUPAC Name |
1-tert-butyl-2-isocyanato-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-6-5-7-10(12(2,3)4)11(9)13-8-14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHAHDOWZAYVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393052 | |
| Record name | 1-tert-Butyl-2-isocyanato-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-6-methylphenyl isocyanate | |
CAS RN |
13680-30-3 | |
| Record name | 1-tert-Butyl-2-isocyanato-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butyl-6-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





